Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N'-phenyl-
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Overview
Description
Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-phenyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a phenyl group through a cyclohexylamino carbonyl bridge. Its molecular formula is C39H62N4O2, and it has a molecular weight of 618.93518 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-phenyl- typically involves the reaction of cyclohexylamine with an isocyanate derivative. The process begins with the formation of an acyl azide, which undergoes a Curtius rearrangement to form an isocyanate. This isocyanate is then trapped by an amine to form the desired urea derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-phenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-octadecyl-
- Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-methylphenyl-
Uniqueness
Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-phenyl- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a urea moiety with a phenyl group through a cyclohexylamino carbonyl bridge sets it apart from other similar compounds .
Properties
CAS No. |
1029222-87-4 |
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Molecular Formula |
C27H30N4O2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C27H30N4O2/c32-26(28-22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(33)29-23-9-5-2-6-10-23/h1,3-4,7-8,11-18,23H,2,5-6,9-10,19H2,(H2,28,30,32)(H2,29,31,33) |
InChI Key |
MRYQRFJCBJEBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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